6-Methoxybenzofuran-3-carbaldehyde is a compound characterized by a benzofuran structure with a methoxy group and an aldehyde functional group. This compound is significant in organic synthesis and medicinal chemistry due to its potential biological activities and applications in pharmaceuticals.
The compound can be derived from various synthetic pathways that involve benzofuran derivatives. It has been studied for its structural properties and biological activities, with sources including academic journals and patent literature detailing its synthesis and applications.
6-Methoxybenzofuran-3-carbaldehyde belongs to the class of benzofuran derivatives, which are heterocyclic compounds containing a fused benzene and furan ring. These compounds are known for their diverse biological activities, including anticancer and antimicrobial properties.
The synthesis of 6-methoxybenzofuran-3-carbaldehyde can be achieved through several methods, often involving the reaction of appropriate precursors under specific conditions.
One notable method involves the condensation of phenolic compounds with aldehydes under reflux conditions, followed by subsequent reactions to introduce the methoxy group. For instance, the use of Vilsmeier-Haack reagents can facilitate the introduction of the aldehyde functionality at the C-3 position of the benzofuran ring .
The molecular structure of 6-methoxybenzofuran-3-carbaldehyde consists of:
6-Methoxybenzofuran-3-carbaldehyde can participate in various chemical reactions:
For example, treating 6-methoxybenzofuran-3-carbaldehyde with amines in acidic conditions can yield substituted benzofuran derivatives, which may exhibit enhanced biological activity .
The mechanism of action for 6-methoxybenzofuran-3-carbaldehyde typically involves:
Studies have shown that derivatives of benzofuran exhibit various biological activities, including anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest .
6-Methoxybenzofuran-3-carbaldehyde has several applications in scientific research:
6-Methoxybenzofuran-3-carbaldehyde, a specialized metabolite characterized by a benzofuran core with aldehyde and methoxy functional groups, was first identified as a constituent of Sesbania grandiflora (Fabaceae). Initial reports described it as "sesbagrandiflorain A" with the proposed structure 6-methoxy-2-(2′,3′-dihydroxy-5′-methoxyphenyl)-1-benzofuran-3-carbaldehyde [3] [8]. However, comprehensive re-evaluation of Nuclear Magnetic Resonance (NMR) data—including HMBC and NOESY correlations—led to a significant structural revision. The compound was redefined as 4-hydroxy-2-(4′-hydroxy-2′-methoxyphenyl)-6-methoxybenzofuran-3-carbaldehyde (systematically named 6-Methoxybenzofuran-3-carbaldehyde for simplicity) [8] [10]. This revision aligned its structure with a known compound previously isolated from Medicago sativa (alfalfa), indicating a broader distribution within the Fabaceae family [8].
Table 1: Isolation Profile of 6-Methoxybenzofuran-3-carbaldehyde
Botanical Source | Plant Part | Yield (mg/kg) | Key Identification Techniques |
---|---|---|---|
Sesbania grandiflora | Stem bark | 150-300 | NMR (¹H, ¹³C, HMBC, NOESY), HR-ESI-MS |
Medicago sativa | Roots | Not reported | Comparative NMR spectroscopy |
Sesbania grandiflora holds a prominent position in traditional medicinal systems across tropical Asia. The Kaili Ledo community (Sulawesi Island, Indonesia) utilizes leaf preparations to treat malignancies, while broader ethnopharmacological practices document its use for managing fever, sprains, and inflammatory conditions [1] [3] [6]. Although 6-Methoxybenzofuran-3-carbaldehyde itself is not explicitly named in traditional texts, its presence within bioactive extracts of S. grandiflora stem bark positions it as a plausible contributor to the plant’s observed pharmacological activities. These include empirically noted antitumor, antioxidant, hepatoprotective, and cardioprotective effects [3] [6]. The compound’s isolation from a widely used medicinal species underscores its ethnobotanical relevance and provides a chemical basis for investigating its specific biological roles.
6-Methoxybenzofuran-3-carbaldehyde serves as a versatile chemical scaffold for synthesizing derivatives with enhanced or novel bioactivities. Its structure features three key reactive sites amenable to chemical modification:
Table 2: Representative Derivatives Synthesized from 6-Methoxybenzofuran-3-carbaldehyde and Key Activities
Derivative Class | Example Compound | Synthetic Modification | Reported Biological Activity | Reference |
---|---|---|---|---|
Diester | Diacetylated derivative (6) | Acetylation of both phenolic -OH groups | Moderate antibacterial (Rhodococcus fascians, MIC 0.1 mg/mL) | [8] |
Ethers | 4-(Dimethylamino)benzyl ether (8) | Alkylation of phenolic -OH | Cytotoxicity (A375 melanoma, IC₅₀ = 22.8 μM) | [8] |
Secondary Amine | N-Benzylamine derivative (11) | Reductive amination of aldehyde | Preliminary screening for cholinesterase inhibition | [5] |
Oxime | Oxime derivative (12) | Reaction with hydroxylamine | Cytotoxicity (A375 melanoma, IC₅₀ = 32.7 μM) | [8] |
Synthetic access to this natural product is efficient. One route employs a modified Larock heteroannulation starting from ortho-iodophenols and alkynes, yielding gram-scale quantities of the benzofuran core [4] [7]. Alternatively, base-catalyzed cyclization of 2-hydroxy-5-methoxybenzaldehyde with α-halo carbonyl compounds provides direct access [5]. The natural abundance of the parent compound in S. grandiflora bark (yielding 150–300 mg/kg dried material) further facilitates semi-synthetic exploration [3] [10]. Structure-activity relationship (SAR) studies highlight that modifications significantly influence bioactivity:
This scaffold’s privileged status in medicinal chemistry is evidenced by its presence in compounds targeting diverse pathologies—anticancer agents, melatonin receptor agonists, and multi-target ligands for neurodegenerative diseases [4] [5] [7]. The structural versatility of 6-Methoxybenzofuran-3-carbaldehyde ensures its continued importance as a starting point for developing novel therapeutic candidates.
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: